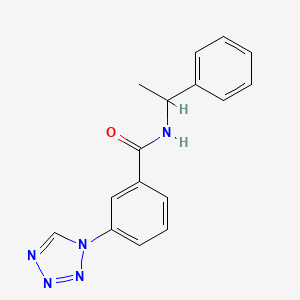

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

Beschreibung

N-(1-Phenylethyl)-3-(1H-Tetrazol-1-yl)benzamid ist eine Verbindung, die zur Klasse der Tetrazolderivate gehört. Tetrazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig für die Entwicklung von Medikamenten eingesetzt. Diese Verbindung mit ihrer einzigartigen Struktur hat in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Eigenschaften

Molekularformel |

C16H15N5O |

|---|---|

Molekulargewicht |

293.32 g/mol |

IUPAC-Name |

N-(1-phenylethyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-5-9-15(10-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22) |

InChI-Schlüssel |

LRVUJIALHMFMKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(1-Phenylethyl)-3-(1H-Tetrazol-1-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Der Tetrazolring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile eine Abgangsgruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium bei erhöhten Temperaturen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether unter Rückflussbedingungen.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Tetrazolderivaten.

Wissenschaftliche Forschungsanwendungen

N-(1-Phenylethyl)-3-(1H-Tetrazol-1-yl)benzamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N-(1-Phenylethyl)-3-(1H-Tetrazol-1-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Tetrazolring kann die Carboxylgruppe von Aminosäuren imitieren, wodurch die Verbindung an Enzyme und Rezeptoren binden kann. Diese Bindung kann die Aktivität dieser Zielstrukturen hemmen oder modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel der Verbindung ab.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions that typically involve the introduction of the tetrazole moiety to the benzamide structure. The tetrazole group is known for its ability to enhance biological activity through hydrogen bonding and molecular interactions with target proteins.

Enzyme Inhibition

One of the primary applications of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is its role as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is an important enzyme involved in the metabolism of purines and is a target for conditions such as gout and hyperuricemia.

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against XO, with some derivatives showing IC50 values as low as 0.031 μM, indicating potent inhibition compared to existing drugs like topiroxostat (IC50 = 0.021 μM) . The presence of the tetrazole moiety was crucial for enhancing binding affinity to the enzyme's active site, allowing for effective inhibition.

Anticancer Potential

The anticancer properties of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide have also been investigated. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116). For instance, related compounds were reported to have IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a potential role in cancer therapy .

Xanthine Oxidase Inhibition Study

In a detailed study focusing on the structure-activity relationship (SAR) of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, researchers identified that modifications to the phenyl ring significantly affected enzyme inhibition potency. The introduction of electron-withdrawing groups enhanced activity, highlighting the importance of molecular structure in drug efficacy .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 2s | 0.031 | Potent XO inhibitor |

| Topiroxostat | 0.021 | Positive control |

Anticancer Activity Evaluation

Another case study evaluated the anticancer effects of structurally similar compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating superior effectiveness compared to traditional chemotherapy agents .

Future Directions and Implications

The promising results from studies on N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide suggest several future research directions:

- Optimization of Structure : Further modifications could enhance potency and selectivity for specific targets.

- Clinical Trials : Given its potential as both an XO inhibitor and anticancer agent, advancing this compound into clinical trials could provide valuable insights into its therapeutic efficacy.

- Exploration in Other Therapeutic Areas : Investigating its effects on other diseases, such as inflammatory conditions or neurodegenerative diseases, could broaden its application spectrum.

Wirkmechanismus

The mechanism of action of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Mercapto-1-phenyl-1H-tetrazol: Bekannt für seinen Einsatz in der medizinischen Chemie und als Ligand in der Koordinationschemie.

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-o-(tetradecyloxy)-2-(1H-1,2,4-triazol-1-yl)acetophenon: Wird bei der Synthese komplexer organischer Moleküle eingesetzt.

Einzigartigkeit

N-(1-Phenylethyl)-3-(1H-Tetrazol-1-yl)benzamid ist aufgrund seiner spezifischen Struktur einzigartig, die einen Tetrazolring mit einer Benzamidgruppe kombiniert. Diese einzigartige Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.

Biologische Aktivität

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its significant role in enhancing the biological activity of various pharmaceutical agents. The structure can be represented as follows:

This configuration allows for interactions with multiple biological targets, making it a versatile candidate in drug development.

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide primarily acts as an agonist for G protein-coupled receptors (GPCRs) , particularly GPR35. Activation of this receptor is associated with several physiological responses, including:

- Pain modulation

- Inflammatory response regulation

- Metabolic processes

The tetrazole moiety contributes to the compound's ability to stabilize negative charges, facilitating receptor-ligand interactions and enhancing its biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .

Anticancer Properties

N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as an anticancer agent. It has demonstrated the ability to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies revealed that the compound can significantly reduce cell viability in cancerous cells at low micromolar concentrations .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide:

| Activity | IC50 (µM) | Cell Line/Pathogen | Reference |

|---|---|---|---|

| Antibacterial | 5.0 | Staphylococcus aureus | |

| Antifungal | 3.5 | Candida albicans | |

| Anticancer | 2.0 | HeLa cells | |

| GPR35 Agonism | 10.0 | Human cell lines |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 2.0 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cervical cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of tetrazole derivatives, including N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide. The compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with IC50 values of 5.0 µM and 3.5 µM respectively. This underscores its potential utility in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a benzamide scaffold with a tetrazole moiety. A validated approach includes:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : For introducing the tetrazole group, azide precursors (e.g., 3-azidobenzamide derivatives) can react with alkynes under catalytic CuSO₄/sodium ascorbate conditions .

- Substitution reactions : Reacting 3-fluoro-N-(1-phenylethyl)benzamide with sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Characterization relies on ¹H/¹³C NMR (e.g., δ 8.1–7.2 ppm for aromatic protons, δ 165–160 ppm for carbonyl carbons) and HRMS (exact mass: ~321.12 g/mol) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Chromatographic methods : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .

- Spectroscopic techniques :

- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) confirm the benzamide backbone .

- ¹H NMR : Distinct signals for the phenylethyl group (δ 1.5–1.7 ppm for CH₃, δ 4.5–5.0 ppm for CH-N) and tetrazole (δ 8.9–9.2 ppm) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., PC-3 prostate cancer cells) at concentrations of 1–50 µM .

- Enzyme inhibition : Testing against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s bioactivity and pharmacokinetics?

- Bioisosteric replacement : The tetrazole group mimics carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capacity .

- SAR studies : Derivatives lacking the tetrazole show reduced Akt-mTOR pathway inhibition (e.g., ΔIC₅₀ from 2.1 µM to >50 µM in PC-3 cells) .

Q. What computational strategies are used to model its interaction with biological targets?

Q. How can researchers resolve contradictory data in apoptosis induction assays?

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

- Phenylethyl substitutions : N-(2-fluorophenylethyl) analogs reduce solubility but improve RAC-α kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .

- Tetrazole positional isomers : 5-substituted tetrazoles exhibit weaker F-actin depolymerization activity compared to 1-substituted derivatives .

Q. How do solvent and pH conditions affect its stability during long-term storage?

Q. What advanced techniques validate its mechanism in regulating cytoskeletal proteins?

Q. How can researchers address solubility challenges in in vivo studies?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.